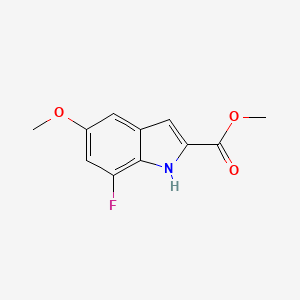
methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, with its unique fluorine and methoxy substitutions, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium acetate.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The fluorine and methoxy groups can enhance its binding affinity and selectivity, making it a potent compound in biological systems .
Comparison with Similar Compounds
Similar compounds to methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown significant antiviral properties.
This compound is unique due to its specific substitutions, which can enhance its biological activity and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
methyl 7-fluoro-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-15-7-3-6-4-9(11(14)16-2)13-10(6)8(12)5-7/h3-5,13H,1-2H3 |
InChI Key |
RWXXESTYAJVING-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


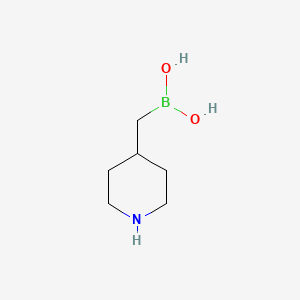
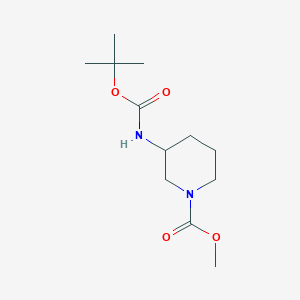
![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
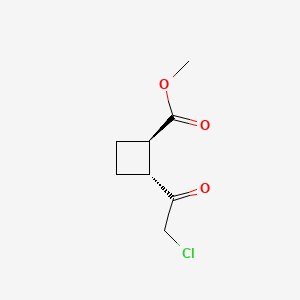
![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)
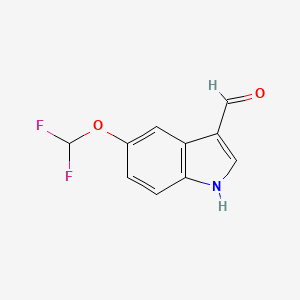
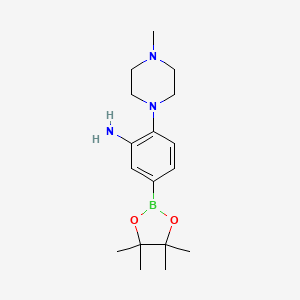
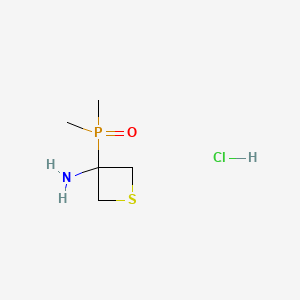
![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)
![6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13455471.png)
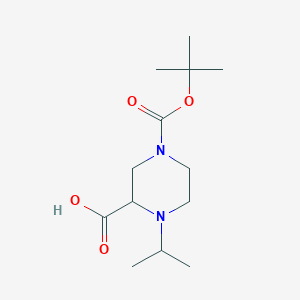
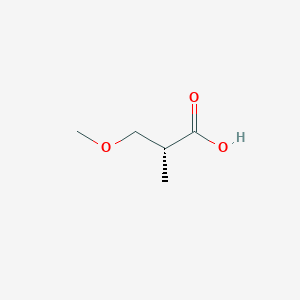
![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
